Irilone

説明

This compound has been reported in Iris pseudopumila, Iris domestica, and other organisms with data available.

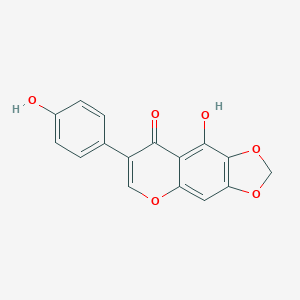

structure in first source

Structure

3D Structure

特性

IUPAC Name |

9-hydroxy-7-(4-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGRQNBDTZWXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415191 | |

| Record name | Irilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Irilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41653-81-0 | |

| Record name | Irilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Irilone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3FTT7LYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Irilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231 °C | |

| Record name | Irilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of Action of Irilone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irilone, a naturally occurring isoflavone isolated from red clover (Trifolium pratense), has been identified as a potent potentiator of progesterone receptor (PR) signaling.[1][2][3][4] This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's activity. Unlike direct progestins, this compound's primary mechanism is not as a direct agonist but as a modulator of steroid hormone receptor crosstalk, enhancing the cellular response to endogenous progesterone.[1][5] This activity involves a complex interplay with the estrogen receptor (ER) and the glucocorticoid receptor (GR) in a cell-type-specific manner.[6][7][8] This guide will detail the signaling pathways, experimental evidence, and quantitative data that elucidate the nuanced action of this compound.

Core Mechanism: Potentiation of Progesterone Receptor Signaling

The central mechanism of this compound is its ability to enhance the transcriptional activity of the progesterone receptor in the presence of progesterone.[1] This potentiation effect has been consistently observed in various cancer cell lines, including endometrial and ovarian cancer cells.[2][3][4][9] this compound itself does not activate the progesterone receptor but amplifies the signaling cascade initiated by progesterone.[1]

Experimental Evidence

The potentiation of PR signaling by this compound has been primarily demonstrated using progesterone response element (PRE)-luciferase reporter assays. In these experiments, cells are transfected with a plasmid containing a luciferase reporter gene under the control of a PRE. The binding of an activated progesterone receptor to the PRE drives the expression of luciferase, which can be quantified as a measure of PR transcriptional activity.

Studies have shown that treatment with this compound in combination with progesterone results in a significant increase in luciferase activity compared to treatment with progesterone alone.[1][7][10] For instance, in Ishikawa PR-B and T47D cells, 10 μM this compound was shown to significantly potentiate the luciferase activity induced by 5 nM progesterone.[7]

Cell-Type Specific Mechanisms of Action

The potentiation of PR signaling by this compound is not mediated by a single, universal pathway. Instead, its mechanism is highly dependent on the cellular context, specifically the expression of other steroid hormone receptors.

Estrogen Receptor (ER)-Dependent Mechanism in Breast Cancer Cells

In T47D breast cancer cells, the action of this compound is dependent on the presence and activity of the estrogen receptor.[2][7][8] The key findings supporting this are:

-

Increased PR Protein Levels: this compound treatment leads to an increase in the protein levels of the progesterone receptor. This effect is significant because the PR gene is a known transcriptional target of the estrogen receptor.[1][7]

-

Blockade by ER Antagonists: The this compound-induced increase in PR protein levels can be blocked by estrogen receptor antagonists, confirming the involvement of ER in this process.[2][6][8]

-

Estrogenic Activity: this compound has been shown to activate an estrogen response element (ERE)-luciferase reporter gene, indicating that it possesses intrinsic estrogenic activity in this cell line.[1][7][10] A 10 μM concentration of this compound was found to induce a 4-fold increase in ERE-luciferase activity in T47D cells.[7]

References

- 1. Mechanism of Action of this compound as a Potentiator of Progesterone Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. This compound from Red Clover ( Trifolium pratense) Potentiates Progesterone Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling through the Estrogen and Glucocorticoid Receptors. | Semantic Scholar [semanticscholar.org]

- 7. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling Through the Estrogen and Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling through the Estrogen and Glucocorticoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound from red clover (Trifolium pratense) potentiates progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Irilone's Modulation of Progesterone Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irilone, an isoflavone found in red clover (Trifolium pratense), has emerged as a significant modulator of progesterone receptor (PR) signaling. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in potentiating progesterone's effects. This document summarizes key quantitative data, details experimental protocols for studying this compound's activity, and presents signaling pathways and experimental workflows through standardized diagrams. The findings indicate that this compound does not act as a direct PR agonist but rather enhances progesterone signaling through a complex interplay with the estrogen receptor (ER) and the glucocorticoid receptor (GR), highlighting a novel mechanism of steroid hormone receptor crosstalk.

Introduction

Progesterone and its receptor are central to regulating various physiological processes, particularly in the female reproductive system. Dysregulation of PR signaling is implicated in several pathologies, including endometriosis, uterine fibroids, and certain cancers.[1][2] While progestin therapy is a common treatment, it can be associated with off-target effects due to the cross-reactivity of synthetic progestins with other steroid receptors.[1][2] The discovery of natural compounds that can selectively modulate PR activity, such as this compound, offers a promising avenue for developing novel therapeutic strategies with improved specificity.

This compound, an isoflavone isolated from red clover, has been identified as a potent potentiator of progesterone signaling.[3][4][5] This means that this compound itself does not activate the progesterone receptor but enhances the cellular response to progesterone.[1][4] This guide delves into the molecular mechanisms underlying this potentiation, providing a comprehensive resource for researchers in reproductive biology, endocrinology, and drug discovery.

Mechanism of Action: Crosstalk with Estrogen and Glucocorticoid Receptors

The potentiation of PR signaling by this compound is not a result of direct binding to the progesterone receptor or alterations in its post-translational modifications, such as phosphorylation at Serine 294.[3][4] Instead, the primary mechanism involves a sophisticated crosstalk with two other members of the nuclear receptor superfamily: the estrogen receptor (ER) and the glucocorticoid receptor (GR).[3][6]

Role of the Estrogen Receptor in T47D Breast Cancer Cells

In T47D breast cancer cells, which endogenously express both ER and PR, this compound's potentiation of progesterone signaling is linked to its estrogenic activity.[3] The PR gene is a well-established target of ER transcriptional activity.[3] this compound has been shown to activate ER signaling, leading to an increase in PR protein levels.[3][4] This upregulation of PR expression effectively sensitizes the cells to progesterone, resulting in an amplified response. This ER-dependent effect can be blocked by ER antagonists.[3][6]

Role of the Glucocorticoid Receptor in Ishikawa Endometrial Cancer Cells

In Ishikawa endometrial cancer cells, which are engineered to express PR-B, the mechanism of this compound's action involves the glucocorticoid receptor.[3] this compound's ability to enhance progesterone signaling in these cells is significantly reduced when GR is knocked down using siRNA.[3][6] This suggests that in this cellular context, this compound facilitates a crosstalk between GR and PR, leading to the potentiation of progesterone-mediated gene transcription.[3] Interestingly, this compound has also been shown to increase luciferase activity from a hormone responsive element in a cell line lacking both ER and PR but expressing GR, further supporting its interaction with the GR pathway.[3][6]

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data from key experiments investigating this compound's effect on progesterone receptor signaling.

Table 1: Potentiation of Progesterone-Induced Luciferase Activity by this compound

| Cell Line | Progesterone (P4) Concentration | This compound Concentration | Fold Induction (P4 alone) | Fold Induction (P4 + this compound) | Reference |

| Ishikawa PR-B | 5 nM | 10 µM | 30-fold | 44-fold | [3] |

| Ishikawa PR-B | 100 nM | 10 µM | - | Increased | [3] |

| T47D | 5 nM | 10 µM | - | Significantly increased | [3] |

Table 2: Effect of this compound on Estrogen Response Element (ERE) Luciferase Activity in T47D Cells

| Treatment | Concentration | Fold Induction of ERE/Luc | Reference |

| 17β-estradiol (E2) | 1 nM | 3-fold | [3] |

| This compound | 10 µM | 4-fold | [3] |

Table 3: Effect of Glucocorticoid Receptor (GR) Knockdown on this compound's Potentiation in Ishikawa PR-B Cells

| Condition | Progesterone (5 nM) Induction | Progesterone (5 nM) + this compound (10 µM) Induction | Reference |

| Control siRNA | 30-fold | 44-fold | [3] |

| GR siRNA | 27-fold | 30-fold | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's role in PR signaling.

Cell Culture

-

T47D Human Breast Cancer Cells: Maintained in a suitable culture medium supplemented with fetal bovine serum (FBS). For experiments, cells are typically cultured in a steroid-free medium (phenol red-free medium with charcoal-stripped FBS) for at least 3 days prior to treatment.

-

Ishikawa Human Endometrial Adenocarcinoma Cells: Often used with stable expression of PR-B. Cultured under similar conditions to T47D cells, with steroid-free medium used for experiments.

Progesterone Response Element (PRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the progesterone receptor.

-

Plating: Seed cells (e.g., 40,000 cells/well) in 24-well plates in a steroid-free medium.

-

Transfection: The following day, transfect cells with a PRE-luciferase reporter construct (containing PR binding sites upstream of a luciferase gene) and a control plasmid (e.g., β-galactosidase or Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with progesterone, this compound, or a combination of both at the desired concentrations. Include vehicle controls.

-

Lysis: After a 24-hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly luciferase activity using a luminometer after adding the appropriate substrate. Normalize the readings to the control reporter activity.

Western Blotting for Progesterone Receptor Protein Levels

This technique is used to quantify changes in PR protein expression.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the progesterone receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

siRNA Knockdown of Glucocorticoid Receptor

This method is used to specifically reduce the expression of GR to investigate its role in this compound's mechanism.

-

siRNA Transfection: Transfect cells (e.g., Ishikawa PR-B) with either a non-targeting control siRNA or an siRNA specifically targeting the glucocorticoid receptor using a suitable transfection reagent.

-

Incubation: Allow the cells to incubate for a period (e.g., 48-72 hours) to ensure efficient knockdown of the target protein.

-

Experimentation: After the incubation period, perform subsequent experiments, such as the PRE-luciferase reporter assay, to assess the impact of GR knockdown on this compound's activity.

-

Validation: Confirm the knockdown efficiency by measuring GR mRNA or protein levels using qRT-PCR or Western blotting, respectively.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling through the Estrogen and Glucocorticoid Receptors. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling Through the Estrogen and Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling through the Estrogen and Glucocorticoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Isoflavone Irilone: A Comprehensive Technical Guide to its Natural Sources and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irilone, a significant isoflavone, has garnered attention for its notable biological activities, including its estrogenic and progestogenic effects. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its quantitative distribution within various plant species. It further details the experimental protocols for its extraction, isolation, and quantification. A key focus of this document is the elucidation of the molecular signaling pathways through which this compound exerts its biological functions, offering valuable insights for researchers in pharmacology and drug development.

Natural Sources and Quantitative Distribution of this compound

This compound is predominantly found in leguminous plants of the Trifolium genus and various species of the Iris genus. The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and even the geographical origin and growing conditions.

Red Clover (Trifolium pratense)

Red Clover is a well-documented source of a variety of isoflavones, including this compound. While present in smaller quantities compared to other isoflavones like biochanin A and formononetin, this compound is a consistent constituent.[1] Quantitative analyses have shown that the distribution of isoflavones, including this compound, varies across different parts of the plant. Generally, the leaves contain the highest concentration of total isoflavones, followed by the stems and then the flowers.[2]

Table 1: Quantitative Data of Isoflavones in Trifolium pratense

| Plant Part | Total Isoflavone Concentration (mg/g Dry Matter) | Notes |

| Leaves | ~12.29 | Highest concentration of total isoflavones.[2] |

| Stems | ~2.93 | Intermediate concentration of total isoflavones.[2] |

| Flowers | ~1.42 | Lowest concentration of total isoflavones.[2] |

| Aerial Parts (unspecified) | Variable | This compound is considered a minor isoflavone.[1] |

Note: The table presents total isoflavone content. Specific quantitative data for this compound in each plant part is limited and can be influenced by various factors.

Iris Species

The rhizomes of various Iris species are a particularly rich source of isoflavones, including this compound.[3][4] Species such as Iris germanica, Iris pallida, and Iris adriatica have been identified as containing significant amounts of these compounds.[4][5]

Table 2: Quantitative Data of Isoflavones in Iris Species

| Plant Species | Plant Part | Compound Class | Total Concentration (mg/g of resinoid) | Notes |

| Iris germanica | Rhizome | Isoflavones | 180 ± 1.6 | This compound is a known constituent.[5][6] |

| Iris pallida | Rhizome | Isoflavones | 120 ± 3.3 | This compound is a known constituent.[5] |

| Iris adriatica | Rhizome | Isoflavonoids | - | This compound is a reported constituent.[4] |

Note: The data for Iris species is for total isoflavones in resinoids, a concentrated extract of the rhizomes.

Experimental Protocols

Extraction of Isoflavones from Red Clover (Trifolium pratense)

This protocol outlines a general procedure for the extraction of isoflavones from the aerial parts of Red Clover.

Objective: To extract a crude mixture of isoflavones, including this compound, for further analysis.

Materials:

-

Dried and pulverized Red Clover plant material (leaves, stems, or flowers).

-

Ethanol (50-95%) or Methanol.

-

Ethyl acetate.

-

Soxhlet apparatus or maceration setup.

-

Rotary evaporator.

-

Separatory funnel.

Procedure:

-

Extraction:

-

Soxhlet Extraction: Place the dried, powdered plant material in a thimble and extract with 50-95% ethanol for several hours.[7] The solid-to-liquid ratio is typically around 1:6 to 1:10. Reflux at a temperature of 50-85°C for 1-2 hours.[8]

-

Maceration: Immerse the plant material in the chosen solvent and allow it to stand for a specified period (e.g., 24-48 hours) with occasional agitation.

-

-

Solvent Evaporation: Concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain a crude extract.[8]

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a suitable solvent (e.g., water or aqueous ethanol).

-

Perform liquid-liquid partitioning with ethyl acetate in a separatory funnel. Collect the ethyl acetate layer, which will contain the isoflavones. Repeat the extraction several times to ensure complete transfer.[7][8]

-

-

Final Concentration: Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the crude isoflavone extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantification of this compound in plant extracts.

Objective: To determine the concentration of this compound in a prepared extract.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile phase: A gradient of acetonitrile (Solvent B) and water with 0.1-0.2% formic acid (Solvent A).[9]

-

This compound analytical standard.

-

Methanol or a suitable solvent for sample and standard preparation.

-

Syringe filters (0.45 µm).

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A typical gradient might start with a lower percentage of acetonitrile and gradually increase over the run time to elute compounds with increasing hydrophobicity. A starting condition could be 10-20% B, increasing to 90-100% B over 30-40 minutes.[10]

-

Flow Rate: Typically 1.0 mL/min.[9]

-

Detection Wavelength: Monitor the absorbance at a wavelength where this compound has maximum absorbance, typically around 260-265 nm.[5]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to establish a calibration curve of peak area versus concentration.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways of this compound

This compound's biological activity is primarily mediated through its interaction with nuclear hormone receptors, leading to the modulation of gene expression. The following diagrams illustrate the key signaling pathways influenced by this compound.

This compound's Potentiation of Progesterone Receptor Signaling

This compound has been shown to enhance the signaling of progesterone through a complex interplay with the Estrogen Receptor (ER) and the Glucocorticoid Receptor (GR).[11][12][13][14]

Caption: this compound's potentiation of progesterone signaling via ER and GR.

Estrogenic Signaling Pathway of this compound

As a phytoestrogen, this compound can mimic the effects of estrogen by binding to and activating the Estrogen Receptor (ER), leading to the transcription of estrogen-responsive genes.[15][16][17]

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflow for this compound Quantification and Biological Activity Assessment

The following diagram outlines a typical experimental workflow for the study of this compound from its natural sources to the assessment of its biological activity.

References

- 1. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterisation and quantification of flavonoids in Iris germanica L. and Iris pallida Lam. resinoids from Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New constituents from the rhizomes of Egyptian Iris germanica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN101386613B - Process for extracting isoflavones from red clover - Google Patents [patents.google.com]

- 9. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling through the Estrogen and Glucocorticoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling Through the Estrogen and Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

Irilone: A Phytoprogestin from Red Clover with Progesterone Potentiating Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Irilone, an isoflavone isolated from red clover (Trifolium pratense), has emerged as a significant phytoprogestin with a unique mechanism of action. Unlike direct progestogenic agonists, this compound acts as a potentiator of progesterone signaling, enhancing the effects of endogenous progesterone. This activity is mediated through a complex interplay with the estrogen and glucocorticoid receptors, highlighting a novel mechanism for modulating progesterone receptor (PR) function. This technical guide provides a comprehensive overview of the scientific evidence supporting this compound's progestogenic potentiation, including detailed experimental protocols, quantitative data, and a visualization of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other phytoprogestins.

Introduction

Red clover (Trifolium pratense) is a botanical supplement commonly used for managing menopausal symptoms.[1] While its estrogenic properties are well-documented, recent research has unveiled its progestogenic activity, identifying several phytoprogestins, including biochanin A, formononetin, prunetin, and this compound.[1][2] Among these, this compound exhibits a distinct mechanism, acting not as a direct PR agonist but as a potentiator of progesterone's effects.[2][3] This potentiation of progesterone signaling presents a promising therapeutic strategy for conditions where enhancing endogenous progesterone action is desirable.[2][4] This document synthesizes the current understanding of this compound's bioactivity, focusing on its mechanism of action and the experimental evidence that underpins it.

Quantitative Data on Progestogenic Potentiation

The progestogenic potentiating effect of this compound has been quantified in various in vitro studies, primarily using progesterone response element (PRE)-luciferase reporter assays in human cancer cell lines.

Table 1: Potentiation of Progesterone-Induced Luciferase Activity by this compound in Ishikawa PR-B Cells

| Progesterone Concentration | This compound Concentration | Fold Increase in PRE/Luc Activity (vs. Progesterone alone) | Statistical Significance (p-value) |

| 100 nM | 25 µM | 1.38 | < 0.01 |

| 100 nM | 50 µM | 1.51 | < 0.01 |

| 5 nM | 10 µM | Significant Potentiation | < 0.01 |

| 100 nM | 10 µM | Significant Potentiation | < 0.05 |

Data compiled from studies by Lee et al. (2018) and Austin et al. (2021).[1][3]

Table 2: Potentiation of Progesterone-Induced Luciferase Activity by this compound in T47D Cells

| Progesterone Concentration | This compound Concentration | Fold Increase in PRE/Luc Activity (vs. Progesterone alone) | Statistical Significance (p-value) |

| 5 nM | 10 µM | Significant Potentiation | < 0.05 |

Data from a study by Austin et al. (2021).[1]

Table 3: Estrogenic Activity of this compound in T47D Cells

| Compound | Concentration | Fold Increase in ERE/Luc Activity | Statistical Significance (p-value) |

| 17β-estradiol (E2) | 1 nM | 3 | < 0.05 |

| This compound | 10 µM | 4 | < 0.05 |

Data from a study by Austin et al. (2021).[1]

Mechanism of Action: A Multi-Receptor Crosstalk

This compound's potentiation of progesterone signaling is not a result of direct binding to the progesterone receptor. Instead, it involves a sophisticated crosstalk between the estrogen receptor (ER) and the glucocorticoid receptor (GR).

In T47D breast cancer cells, which express ERα, this compound was found to increase PR protein levels.[1] This effect was blocked by ER antagonists, suggesting an ER-dependent mechanism.[1][5] this compound itself was shown to activate estrogen response element (ERE)-luciferase activity, confirming its estrogenic action in these cells.[1] The increased expression of PR, a known target gene of ER, likely contributes to the enhanced progesterone signaling.

Conversely, in Ishikawa PR-B endometrial cancer cells, which lack ER but express the glucocorticoid receptor (GR), this compound's potentiation of progesterone signaling was reduced by siRNA knockdown of GR.[1][5] This indicates that in the absence of ER, this compound can utilize the GR pathway to modulate PR activity.

Notably, this compound does not appear to alter the phosphorylation of PR at serine 294, a key post-translational modification that affects PR transcriptional activity.[1]

Signaling Pathway Diagram

Caption: this compound's dual signaling pathways in different cell lines.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's progestogenic potentiation.

Cell Culture and Maintenance

-

Cell Lines:

-

Ishikawa human endometrial adenocarcinoma cells stably expressing progesterone receptor B (PR-B).

-

T47D human breast cancer cells, which endogenously express both ERα and PR.

-

-

Culture Medium:

-

For Ishikawa PR-B cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent for PR-B expression (e.g., G418).

-

For T47D cells: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Progesterone Response Element (PRE) Luciferase Reporter Assay

This assay is the primary method for quantifying the progestogenic activity of compounds.

-

Principle: A reporter plasmid containing a progesterone response element (PRE) linked to a luciferase gene is introduced into cells. Binding of an activated progesterone receptor to the PRE drives the expression of luciferase, which can be measured by its enzymatic activity (light production).

-

Protocol:

-

Cell Seeding: Seed Ishikawa PR-B or T47D cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with a PRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).

-

Treatment: After 24 hours of transfection, replace the medium with a serum-free or charcoal-stripped serum medium. Treat the cells with various concentrations of this compound, progesterone, or a combination of both. A vehicle control (e.g., DMSO) is also included.

-

Lysis and Luciferase Assay: After a 24-hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.

-

Experimental Workflow: PRE-Luciferase Assay

Caption: Workflow for the PRE-luciferase reporter assay.

Western Blot Analysis for Progesterone Receptor Expression

This technique is used to determine the effect of this compound on the protein levels of the progesterone receptor.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the protein of interest (in this case, PR).

-

Protocol:

-

Cell Treatment and Lysis: Treat T47D cells with this compound for a specified period (e.g., 24 hours). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the progesterone receptor.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands. A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.

-

Densitometry: Quantify the band intensities using image analysis software.

-

In Vivo Studies in Ovariectomized Mouse Model

Animal models are crucial for assessing the physiological effects of compounds in a whole-organism context.

-

Principle: Ovariectomy removes the primary source of endogenous estrogens and progestins, creating a hormonal baseline to study the effects of exogenous compounds.

-

Protocol:

-

Animal Model: Use adult female CD-1 mice.

-

Ovariectomy: Surgically remove the ovaries from the mice. Allow a recovery period of at least one week.

-

Treatment: Administer this compound, progesterone, or a vehicle control to the ovariectomized mice via a suitable route (e.g., subcutaneous injection) for a specified duration.

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect the uteri.

-

Histological Analysis: Fix the uterine tissue in formalin, embed in paraffin, and section for histological staining (e.g., hematoxylin and eosin) to assess uterine epithelial proliferation.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67) or progesterone action.

-

Discussion and Future Directions

The discovery of this compound's unique progestogenic potentiation mechanism opens new avenues for research and drug development. Its ability to enhance the action of endogenous progesterone suggests that it could be a valuable therapeutic agent for conditions associated with progesterone insufficiency or where a modest increase in progestogenic signaling is desired, potentially with a lower side-effect profile than high-dose progestin therapy.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound, the ER, and the GR that lead to the modulation of PR signaling.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in animal models of gynecological conditions such as endometriosis and uterine fibroids.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine its bioavailability and optimal dosing.

-

Exploring the potential for synergistic effects when this compound is combined with low-dose progesterone therapy.

Conclusion

This compound, a phytoprogestin from red clover, represents a novel class of compounds that potentiate progesterone signaling through a mechanism involving crosstalk with the estrogen and glucocorticoid receptors. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this intriguing natural product. For researchers and drug development professionals, this compound offers a promising lead for the development of new and improved therapies for a range of women's health issues.

References

- 1. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling Through the Estrogen and Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling through the Estrogen and Glucocorticoid Receptors. | Semantic Scholar [semanticscholar.org]

- 3. This compound from red clover (Trifolium pratense) potentiates progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progesterone to ovariectomized mice enhances cognitive performance in the spontaneous alternation, object recognition, but not placement, water maze, and contextual and cued conditioned fear tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling through the Estrogen and Glucocorticoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Irilone: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irilone, a naturally occurring isoflavone, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. Furthermore, it delves into its established role as a potentiator of progesterone receptor signaling, its α-amylase inhibitory activity, and its potential anti-inflammatory effects through the modulation of nitric oxide production. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and therapeutic application.

Chemical Structure and Properties

This compound is a member of the isoflavone class of flavonoids, characterized by a 3-phenylchromen-4-one backbone. Its formal chemical name is 9-hydroxy-7-(4-hydroxyphenyl)-[1][2]dioxolo[4,5-g]chromen-8-one[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 9-hydroxy-7-(4-hydroxyphenyl)-[1][2]dioxolo[4,5-g]chromen-8-one | [1] |

| CAS Number | 41653-81-0 | [2][3] |

| Chemical Formula | C₁₆H₁₀O₆ | [3] |

| InChI | InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2 | [1] |

| SMILES | C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 298.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 231 °C | [1] |

| Purity | 98.95% (Commercially available) |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, with its most extensively studied activity being the potentiation of progesterone receptor signaling. It also demonstrates potential as an α-amylase inhibitor and an anti-inflammatory agent.

Potentiation of Progesterone Receptor Signaling

This compound has been identified as a potent potentiator of progesterone receptor (PR) signaling, a novel activity for a natural product. It enhances the cellular response to progesterone, suggesting its potential in conditions where augmented progesterone action is beneficial.

This compound's potentiation of PR signaling is a complex process involving crosstalk with the estrogen receptor (ER) and the glucocorticoid receptor (GR). In breast cancer cells (T47D), this compound's effect is ER-dependent, while in endometrial cancer cells (Ishikawa), it involves the GR. This compound increases PR protein levels, an effect that can be blocked by ER antagonists, indicating an ER-dependent mechanism. Furthermore, this compound can activate a hormone response element in cells lacking ER and PR but expressing GR, and knockdown of GR reduces this compound's ability to enhance progesterone signaling.

Progesterone Response Element (PRE) Luciferase Reporter Assay

-

Cell Lines: T47D (human breast cancer) and Ishikawa (human endometrial cancer) cells.

-

Reagents: DMEM/F12 phenol red-free medium, charcoal dextran-stripped fetal bovine serum (FBS), progesterone, this compound, luciferase assay reagent.

-

Procedure:

-

Cells are seeded in 24-well plates and grown in a steroid-free medium.

-

Cells are transfected with a PRE-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

-

After 24 hours, the medium is replaced with a fresh steroid-free medium containing various concentrations of progesterone and/or this compound.

-

Cells are incubated for an additional 24 hours.

-

Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using a luminometer and a spectrophotometer, respectively.

-

Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.

-

Western Blot for Progesterone Receptor Protein Levels

-

Cell Lines: T47D and Ishikawa cells.

-

Reagents: RIPA buffer, protease inhibitors, primary antibody against PR, HRP-conjugated secondary antibody, ECL detection reagent.

-

Procedure:

-

Cells are treated with progesterone and/or this compound for the desired time.

-

Cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against PR.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using an ECL detection reagent and a chemiluminescence imaging system.

-

α-Amylase Inhibitory Activity

This compound has been shown to possess α-amylase inhibitory activity, suggesting its potential as a natural agent for managing postprandial hyperglycemia.

Table 3: α-Amylase Inhibitory Activity of this compound

| Parameter | Value | Reference |

| % Inhibition | 70.1% | [1] |

| IC₅₀ | Not reported |

Note: While a specific IC₅₀ value has not been reported in the reviewed literature, the significant percentage of inhibition indicates notable activity.

α-Amylase Inhibition Assay

-

Enzyme: Porcine pancreatic α-amylase.

-

Substrate: Starch solution.

-

Reagents: Phosphate buffer (pH 6.9), 3,5-dinitrosalicylic acid (DNSA) reagent, this compound.

-

Procedure:

-

A solution of α-amylase in phosphate buffer is prepared.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with phosphate buffer to various concentrations.

-

The enzyme solution is pre-incubated with the this compound solution for 10 minutes at 37 °C.

-

A starch solution is added to the mixture to initiate the enzymatic reaction.

-

The reaction is incubated for a specific time (e.g., 20 minutes) at 37 °C.

-

The reaction is stopped by adding DNSA reagent.

-

The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

-

After cooling to room temperature, the absorbance of the solution is measured at 540 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without inhibitor).

-

Potential Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Preliminary evidence suggests that this compound may possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages. Overproduction of NO is a hallmark of inflammation.

Note: Specific quantitative data (e.g., IC₅₀) for this compound's inhibition of nitric oxide production in RAW 264.7 cells were not found in the reviewed literature. The following protocol is a general method used for this type of investigation.

Nitric Oxide Production Assay in LPS-Stimulated RAW 2.64.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents: DMEM, FBS, lipopolysaccharide (LPS), Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), this compound.

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with this compound for 24 hours.

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Conclusion

This compound is a promising isoflavone with a well-defined chemical structure and a multifaceted biological profile. Its ability to potentiate progesterone receptor signaling through a complex interplay with other steroid hormone receptors presents a novel avenue for therapeutic intervention in endocrinological and oncological disorders. Furthermore, its α-amylase inhibitory and potential anti-inflammatory activities warrant further investigation for the management of metabolic and inflammatory conditions. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research to further elucidate the therapeutic potential of this compound. Future studies should focus on determining the precise IC₅₀ values for its α-amylase and nitric oxide inhibitory activities and exploring its in vivo efficacy and safety in relevant disease models.

References

- 1. 8-Hydroxythis compound 5-methyl ether and 8-hydroxythis compound, new antioxidant and α-amylase inhibitors isoflavonoids from Iris germanica rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ipriflavone metabolite-III inhibits LPS-induced nitric oxide release from RAW-264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Irilone: A Technical Guide on its Potential as an Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irilone, a naturally occurring isoflavone found in red clover (Trifolium pratense), has emerged as a molecule of interest in oncology research.[1][2][3][4][5][6][7][8] Primarily investigated for its phytoestrogenic properties, recent studies have elucidated its potential to modulate steroid hormone receptor signaling pathways, which are critical in the pathophysiology of various hormone-dependent cancers.[9][10][11][12][13][14] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the implicated signaling pathways. The focus of this document is on its potential as an antineoplastic agent through the potentiation of progesterone receptor activity and its interactions with estrogen and glucocorticoid receptors.[9][10][11][12][13]

Mechanism of Action: Modulation of Steroid Hormone Receptor Signaling

Current research indicates that this compound's primary antineoplastic potential in the context of hormone-dependent cancers lies in its ability to potentiate the effects of progesterone.[1][2][3][5][6][7][8] Progesterone signaling is often associated with favorable outcomes in endometrial and ovarian cancers.[1][2][3][5][6][7][8] this compound, by enhancing the action of endogenous progesterone, may offer a novel therapeutic strategy.[1][2][3][5][6][7][8]

Progesterone Receptor (PR) Signaling Potentiation

This compound has been shown to enhance progesterone-induced gene expression in cancer cell lines.[2][9] In the presence of progesterone, this compound significantly increases the activity of a progesterone response element (PRE)-luciferase reporter gene.[3][15] This potentiation is observed in both endometrial (Ishikawa) and breast (T47D) cancer cells.[9] Notably, this compound alone does not activate the PRE, indicating it is not a direct PR agonist but rather a potentiator of progesterone's effects.[15]

Estrogen Receptor (ER) Involvement

The mechanism of PR potentiation by this compound in T47D breast cancer cells appears to be dependent on the estrogen receptor.[9][11][12] this compound treatment leads to an increase in PR protein levels, an effect that can be blocked by ER antagonists.[9][11][12] Furthermore, this compound has been demonstrated to activate an estrogen response element (ERE)-luciferase reporter, suggesting it possesses estrogenic activity.[2][9] This ER-mediated increase in PR expression likely contributes to the enhanced progesterone response.

Glucocorticoid Receptor (GR) Crosstalk

In Ishikawa endometrial cancer cells, the glucocorticoid receptor plays a role in this compound's potentiation of progesterone signaling.[9][10][11][12][13] Knockdown of GR using siRNA reduces the ability of this compound to enhance progesterone-induced reporter activity.[9][11][12][13] This suggests a complex interplay between this compound and multiple steroid hormone receptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

| Cell Line | Treatment | Reporter Assay | Fold Induction/Potentiation | Reference |

| Ishikawa PR-B | 10 µM this compound + 5 nM Progesterone | HRE/Luc | ~1.5-fold increase over Progesterone alone | [9] |

| Ishikawa PR-B | 10 µM this compound + 100 nM Progesterone | HRE/Luc | Significant potentiation | [9] |

| T47D | 10 µM this compound + 5 nM Progesterone | HRE/Luc | Significant potentiation | [9] |

| T47D | 10 µM this compound | ERE/Luc | 4-fold induction | [2][9] |

| T47D | 1 nM 17β-estradiol (E2) | ERE/Luc | 3-fold induction | [2][9] |

| Cell Line | Treatment | Assay | Effect | Concentration | Reference |

| PEO1 (Ovarian Cancer) | This compound + 100 nM Progesterone | Proliferation (SRB Assay) | Reduced cell proliferation | Dose-dependent | [15] |

| Ishikawa | This compound | Proliferation | Reduced proliferation | Not specified | [15] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hormone Response Element (HRE) Luciferase Reporter Assay

This assay is used to measure the activation of specific hormone receptor signaling pathways.

-

Cell Culture and Transfection: Cancer cell lines (e.g., Ishikawa PR-B, T47D) are cultured in appropriate media. For the assay, cells are seeded in multi-well plates and transiently transfected with a plasmid containing a luciferase reporter gene under the control of a specific hormone response element (e.g., PRE for progesterone receptor activity, ERE for estrogen receptor activity). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Treatment: After transfection, cells are treated with various concentrations of this compound, the respective hormone (progesterone or estradiol), or a combination of both. A vehicle control (e.g., DMSO) is also included.

-

Lysis and Luciferase Measurement: Following treatment for a specified duration (e.g., 24 hours), cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction is calculated relative to the vehicle-treated control cells.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins, such as the progesterone receptor.

-

Cell Lysis: Cells are treated as required, then washed and lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-PR antibody). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).

Cell Proliferation (Sulforhodamine B - SRB) Assay

This assay is used to measure cell density, and by extension, cell proliferation.

-

Cell Seeding: Cells are seeded in 96-well plates at a low density and allowed to attach.

-

Treatment: The cells are treated with various concentrations of this compound, progesterone, or their combination.

-

Fixation: After the treatment period, the cells are fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with the sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Washing and Solubilization: Excess dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein, which correlates with cell number.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound in hormone-dependent cancer cells.

Caption: General experimental workflow to assess this compound's antineoplastic activity.

Current Limitations and Future Directions

The current body of research on this compound as an antineoplastic agent is promising but in its early stages. The primary focus has been on its interaction with steroid hormone signaling in gynecological and breast cancers. Key limitations and areas for future research include:

-

Broader Anticancer Activity: The cytotoxic and anti-proliferative effects of this compound on a wider range of cancer cell lines, including those that are hormone-independent, remain to be investigated.

-

IC50 Values: There is a lack of comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

In Vivo Studies: While one study showed this compound does not induce uterine epithelial proliferation in an ovariectomized mouse model, more extensive in vivo studies are necessary to evaluate its efficacy in inhibiting tumor growth and metastasis in animal models of cancer.[9][13]

-

Clinical Trials: To date, there is no evidence of this compound being evaluated in human clinical trials for cancer treatment.

-

Detailed Molecular Mechanisms: Further studies are needed to fully elucidate the molecular mechanisms underlying the crosstalk between this compound, PR, ER, and GR, and to identify other potential cellular targets.

Conclusion

This compound presents a compelling profile as a modulator of steroid hormone receptor signaling with potential therapeutic applications in hormone-dependent cancers. Its ability to potentiate the beneficial effects of progesterone in endometrial and ovarian cancers is a particularly promising avenue for further investigation. Future research should aim to broaden our understanding of its antineoplastic activities beyond hormonal modulation and progress towards in vivo efficacy studies to validate its potential as a novel cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling Through the Estrogen and Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound as a progesterone receptor (PR) effect supporter in endometrial and ovarian cancer cell lines | Iranian Chemist [irchemist.com]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. This compound from Red Clover ( Trifolium pratense) Potentiates Progesterone Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling through the Estrogen and Glucocorticoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Action of this compound as a Potentiator of Progesterone Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound from red clover (Trifolium pratense) potentiates progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PRE-Luciferase Assay with Irilone

These application notes provide a detailed protocol for utilizing a Progesterone Response Element (PRE)-luciferase reporter assay to investigate the effects of Irilone, a natural isoflavone, on progesterone receptor signaling. This information is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and related fields.

Introduction

Progesterone, a critical steroid hormone, exerts its biological effects by binding to the progesterone receptor (PR), a ligand-activated transcription factor. Upon activation, the PR binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The PRE-luciferase reporter assay is a widely used method to quantify the transcriptional activity of the PR in response to various compounds.

This compound, an isoflavone found in red clover (Trifolium pratense), has been identified as a potentiator of progesterone signaling.[1][2][3][4] This means that while this compound itself may not activate the PR, it can significantly enhance the transcriptional activity induced by progesterone.[1][3] This makes the PRE-luciferase assay an ideal tool to study the synergistic effects of this compound and progesterone.

This document provides a detailed protocol for performing a PRE-luciferase assay to characterize the potentiation of progesterone receptor activity by this compound in cultured mammalian cells.

Principle of the Assay

The PRE-luciferase assay is a cell-based reporter gene assay. The core components are:

-

Host Cells: Mammalian cells that endogenously or exogenously express the progesterone receptor (e.g., T47D breast cancer cells or Ishikawa endometrial cancer cells).[1][3]

-

PRE-Luciferase Reporter Vector: A plasmid containing a firefly luciferase gene under the control of a minimal promoter and tandem repeats of a PRE.

-

Ligands: Progesterone as the primary agonist for the PR, and this compound as the potential potentiator.

When progesterone binds to the PR, the receptor-ligand complex translocates to the nucleus and binds to the PRE on the reporter vector, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate (luciferin) is directly proportional to the transcriptional activity of the PR. By comparing the luciferase activity in cells treated with progesterone alone versus cells treated with a combination of progesterone and this compound, the potentiating effect of this compound can be quantified.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of progesterone receptor activation and the general workflow of the PRE-luciferase assay.

References

Irilone treatment protocol for Ishikawa cells

An in-depth guide to understanding and applying Irilone treatment in Ishikawa cells, a human endometrial adenocarcinoma cell line, is presented below for researchers, scientists, and drug development professionals. This document provides detailed protocols and data on the effects of this compound, primarily as a potentiator of progesterone signaling.

Application Notes

This compound, an isoflavone isolated from red clover (Trifolium pratense), has been identified as a significant potentiator of progesterone signaling in Ishikawa cells.[1][2][3] This activity is noteworthy as progesterone action is generally associated with positive outcomes in endometrial cancers.[4][5] Rather than acting as a direct cytotoxic agent, this compound enhances the cellular response to progesterone.

The mechanism of action involves crosstalk with other steroid hormone receptors, particularly the Glucocorticoid Receptor (GR).[1][4][6] Evidence suggests that the presence of GR is crucial for this compound to amplify progesterone signaling in Ishikawa PR-B cells.[1] Knockdown of the GR using siRNA has been shown to reduce this compound's ability to enhance progesterone-mediated gene expression.[1][4][6] Additionally, this compound has demonstrated some estrogenic activity by inducing the expression of alkaline phosphatase (AlP), the progesterone receptor, and the androgen receptor at the mRNA level, suggesting an estrogen receptor agonistic mode of action.[7][8]

This potentiation effect offers a novel strategy for enhancing endogenous progesterone signaling, which could be beneficial in mitigating conditions like endometriosis and certain types of endometrial cancer where progesterone action is desirable.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effect on Ishikawa cells.

Table 1: Effect of this compound on Progesterone-Responsive Luciferase Activity

| Treatment Group | Progesterone (P4) Concentration | This compound Concentration | Fold Induction of Luciferase Activity (vs. Control) | Reference |

| Control | 0 nM | 0 µM | 1 | [1] |

| Progesterone | 5 nM | 0 µM | 30 | [1] |

| This compound + Progesterone | 5 nM | 10 µM | 44 | [1] |

| Progesterone | 100 nM | 0 µM | Not specified | [1] |

| This compound + Progesterone | 100 nM | 10 µM | Significant increase over P4 alone | [1] |

| This compound Alone | 0 nM | 10 µM | No significant activity | [1] |

Table 2: Effect of this compound on Glucocorticoid Receptor (GR) Expression

| Treatment Group | This compound Concentration | Change in GR Protein Levels | Reference |

| Control (0.1% DMSO) | 0 µM | Baseline | [1] |

| This compound | 10 µM | Increased | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Maintenance

-

Cell Line: Ishikawa human endometrial adenocarcinoma cells (ATCC).

-

Culture Medium: Prepare a complete growth medium consisting of Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage the cells when they reach 80-90% confluency. Wash the cell monolayer with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:6 ratio in fresh complete growth medium.

Protocol 2: Hormone Response Element (HRE) Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the progesterone receptor.

-

Seeding: Seed Ishikawa cells in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Transfection: Transfect the cells with a progesterone response element-driven luciferase reporter plasmid (PRE/Luc) and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Hormone Starvation: After 24 hours of transfection, replace the medium with a phenol red-free medium containing charcoal-stripped FBS for 24 hours to reduce the influence of endogenous hormones.

-

Treatment: Treat the cells with vehicle control (0.1% DMSO), progesterone (5 nM or 100 nM), this compound (10 µM), or a combination of progesterone and this compound for 24 hours.[1]

-

Lysis and Measurement: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction relative to the vehicle control.

Protocol 3: Western Blot for Protein Expression

This protocol is used to assess the levels of specific proteins, such as the Glucocorticoid Receptor (GR).

-

Cell Seeding and Treatment: Seed Ishikawa cells in 6-well plates and grow to 80% confluency. Treat the cells with vehicle control or this compound (10 µM) for 24 hours.[1]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-GR antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Protocol 4: siRNA-mediated Knockdown of Glucocorticoid Receptor (GR)

This protocol is used to investigate the role of GR in this compound's mechanism of action.

-

Seeding for Transfection: Seed Ishikawa cells in 6-well plates so they are 50-60% confluent at the time of transfection.

-

siRNA Transfection: Transfect the cells with either a non-targeting control siRNA or a specific siRNA targeting the Glucocorticoid Receptor for 20 hours using a suitable lipid-based transfection reagent.[1]

-

Post-Transfection Treatment: Following the 20-hour transfection, treat the cells with progesterone (5 nM) and/or this compound (10 µM) for an additional 24 hours.[1]

-

Analysis: Analyze the effects of the treatment on downstream readouts, such as the HRE Luciferase Reporter Assay (Protocol 2) or Western Blot (Protocol 3) to confirm GR knockdown and its impact on progesterone signaling.

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

Caption: Proposed signaling pathway of this compound potentiating progesterone activity in Ishikawa cells.

Caption: General experimental workflow for studying this compound's effects in Ishikawa cells.

References

- 1. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling Through the Estrogen and Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. This compound, a Red Clover Isoflavone, Combined with Progesterone Enhances PR Signaling through the Estrogen and Glucocorticoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The isoflavone this compound contributes to the estrogenic potential of dietary supplements containing red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The isoflavone this compound contributes to the estrogenic potential of dietary supplements containing red clover | Semantic Scholar [semanticscholar.org]

Application Notes: Probing the Effects of Irilone on Progesterone Receptor Expression via Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Irilone, a Modulator of Progesterone Receptor Signaling

This compound, a prominent isoflavone isolated from red clover (Trifolium pratense), has been identified as a significant potentiator of progesterone signaling.[1][2][3][4] This activity is of considerable interest in the fields of endocrinology and oncology, as the progesterone receptor (PR) is a key therapeutic target in various hormone-dependent conditions, including breast and endometrial cancers.[3][4] Unlike direct agonists, this compound enhances the cellular response to progesterone.[3][4] Emerging evidence indicates that this compound exerts its effects not by altering the phosphorylation state of the PR, but by increasing the total protein levels of the receptor.[1][2][5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the effects of this compound on PR expression in relevant cell lines.